Superior Sulfonyl Oxygen Basicity (pKBH⁺)
The protonation equilibrium of the sulfonamide group was measured by UV‑vis spectroscopy in aqueous sulfuric acid at 25 °C for four para‑substituted N‑methylbenzenesulfonamides [1]. The 4‑methoxy derivative (3a) exhibits a pKBH⁺ of −3.5 ± 0.2, which is 0.7 units higher (less negative) than the 4‑methyl analog (3b, −4.2 ± 0.2) and 1.7 units higher than the 4‑chloro analog (3c, −5.2 ± 0.3). The difference versus the 4‑nitro analog (3d, −6.0 ± 0.3) reaches 2.5 units. Hammett plots show superior correlation with σ⁺, confirming the dominant resonance‑donating effect of the methoxy substituent.
| Evidence Dimension | Protonation equilibrium constant (pKBH⁺) of the sulfonamide group |
|---|---|
| Target Compound Data | pKBH⁺ = −3.5 ± 0.2 (4‑MeO) |
| Comparator Or Baseline | 4‑Me: −4.2 ± 0.2; 4‑Cl: −5.2 ± 0.3; 4‑NO₂: −6.0 ± 0.3 |
| Quantified Difference | ΔpKBH⁺ = +0.7 (vs. 4‑Me), +1.7 (vs. 4‑Cl), +2.5 (vs. 4‑NO₂) |
| Conditions | Aqueous H₂SO₄, 25 °C, UV‑vis spectroscopy |
Why This Matters
The higher sulfonyl oxygen basicity directly affects the compound’s behavior in acid‑catalyzed transformations and the stability of protonated intermediates, making the 4‑methoxy derivative the preferred choice when a more electron‑rich sulfonamide is required.
- [1] Moreira, J. A., Costa, A. M. R., García‑Río, L., & Pessêgo, M. (2011). Equilibrium constants and protonation site for N‑methylbenzenesulfonamides. Beilstein Journal of Organic Chemistry, 7, 1732‑1738. View Source
